ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate, also known as S-2474, is a novel non-steroidal anti-inflammatory drug (NSAID) that has been developed for the treatment of pain and inflammation. S-2474 is a selective inhibitor of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins, a group of molecules that are involved in pain and inflammation.
Mechanism of Action
Ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate exerts its anti-inflammatory and analgesic effects by selectively inhibiting the activity of COX-2, which is the enzyme responsible for the production of prostaglandins in response to inflammation and injury. By blocking the production of prostaglandins, ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate reduces inflammation and pain without affecting the production of other important molecules such as thromboxane and prostacyclin.
Biochemical and Physiological Effects
ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate has been shown to have a number of biochemical and physiological effects that contribute to its anti-inflammatory and analgesic properties. These include the inhibition of prostaglandin synthesis, the reduction of leukocyte infiltration into inflamed tissues, and the suppression of cytokine production.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate for lab experiments is its high selectivity for COX-2, which allows for more precise targeting of the inflammatory pathway. However, one limitation of ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate is its relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.
Future Directions
There are several potential future directions for research on ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate. One area of interest is the development of new formulations and delivery methods that can improve the pharmacokinetic properties of the drug. Another area of research is the investigation of the potential use of ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate in the treatment of other inflammatory conditions such as arthritis and inflammatory bowel disease. Finally, there is also interest in exploring the potential use of ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate in combination with other drugs for the treatment of pain and inflammation.
Synthesis Methods
The synthesis of ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate involves a multi-step process that begins with the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of triethylamine to yield the corresponding acid chloride. The acid chloride is then reacted with ethyl alcohol and sodium hydroxide to produce ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate.
Scientific Research Applications
Ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of pain and inflammation. In preclinical studies, ethyl 1-(5-chloro-2-methoxybenzenesulfonyl)piperidine-4-carboxylate has been shown to be a highly selective COX-2 inhibitor with potent anti-inflammatory and analgesic properties.
properties
IUPAC Name |
methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12-10-14(8-9-15(12)22-11-16(18)21-2)23(19,20)17-13-6-4-3-5-7-13/h8-10,13,17H,3-7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWZHIUVZZNERD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetate |
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